Zinc, chloro[(trimethylsilyl)ethynyl]-
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Overview
Description
Zinc, chloro[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C5H10ClSiZn. It is also known by its systematic name, chlorozinc (1+), ethynyl (trimethyl)silane. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis.
Preparation Methods
The synthesis of zinc, chloro[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with zinc chloride. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Chemical Reactions Analysis
Zinc, chloro[(trimethylsilyl)ethynyl]- is involved in various types of chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions where the chloro group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a reagent to form carbon-carbon bonds.
Oxidation and Reduction: While it is less commonly involved in oxidation and reduction reactions, it can participate under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Zinc, chloro[(trimethylsilyl)ethynyl]- has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Material Science: It is used in the synthesis of novel materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of zinc, chloro[(trimethylsilyl)ethynyl]- involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group provides steric protection, while the zinc center can coordinate with other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Zinc, chloro[(trimethylsilyl)ethynyl]- can be compared with other similar compounds, such as:
Zinc, chloro[(trimethylsilyl)methyl]-: Similar in structure but with a methyl group instead of an ethynyl group.
Zinc, bromo[(trimethylsilyl)ethynyl]-: Similar but with a bromo group instead of a chloro group.
Zinc, chloro[(trimethylsilyl)propynyl]-: Similar but with a propynyl group instead of an ethynyl group.
The uniqueness of zinc, chloro[(trimethylsilyl)ethynyl]- lies in its specific reactivity and applications in organic synthesis and material science .
Properties
Molecular Formula |
C5H9ClSiZn |
---|---|
Molecular Weight |
198.0 g/mol |
IUPAC Name |
chlorozinc(1+);ethynyl(trimethyl)silane |
InChI |
InChI=1S/C5H9Si.ClH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
ODBFHNBEIUVFJZ-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C#[C-].Cl[Zn+] |
Origin of Product |
United States |
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